molecular formula C14H20N2 B12345942 5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole

5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole

Cat. No.: B12345942
M. Wt: 216.32 g/mol
InChI Key: PPLZPXLBXPTZOK-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This particular compound features a unique structure with a fused bicyclic system, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reductive cyclization of 2-azidobenzaldehydes with amines, which forms the indazole core . Transition metal-catalyzed reactions, such as those involving copper or silver, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Metal-catalyzed reactions are preferred due to their efficiency and selectivity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazoles, which can exhibit enhanced biological activities or different physicochemical properties .

Scientific Research Applications

5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole stands out due to its unique fused bicyclic structure, which imparts distinct physicochemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

5-methyl-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole

InChI

InChI=1S/C14H20N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-6,10,12-16H,7-9H2,1H3

InChI Key

PPLZPXLBXPTZOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(NN2)C3=CC=CC=C3

Origin of Product

United States

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